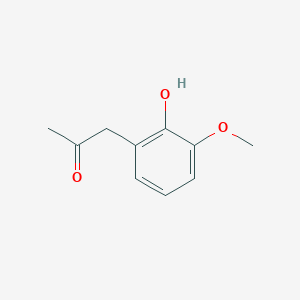

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one

説明

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one is a substituted propanone derivative featuring a hydroxy group at the 2-position and a methoxy group at the 3-position of the phenyl ring. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Its spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) align with earlier reports in Chem. Commun. (2013), confirming its structural identity . The compound’s bifunctional aromatic substituents (hydroxy and methoxy groups) render it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or bioactive molecules.

特性

分子式 |

C10H12O3 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

1-(2-hydroxy-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O3/c1-7(11)6-8-4-3-5-9(13-2)10(8)12/h3-5,12H,6H2,1-2H3 |

InChIキー |

IWGATEXCLRKHDE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C(=CC=C1)OC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through various methods. One common method involves the condensation of vanillin with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency .

化学反応の分析

Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the flavor and fragrance industry due to its aromatic properties

作用機序

The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

類似化合物との比較

(a) 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one

- Synthesis : Prepared via oxidation of 1-(allyloxy)-3-(phenylsulfonyl)propan-2-ol using PCC in DCM (73% yield) .

- Key Features : The sulfone group enhances electrophilicity, enabling asymmetric catalysis applications. HPLC analysis confirmed 95.4% enantiomeric excess (ee) for the S-enantiomer .

- Contrast: Unlike the target compound, this derivative lacks phenolic hydroxy groups, reducing its hydrogen-bonding capacity but increasing stability under acidic conditions.

(c) 1-(4-Methoxy-2-methylphenyl)propan-1-one

- Properties : Molecular weight = 178.23 g/mol; lacks a hydroxy group, reducing solubility in polar solvents .

- Applications : Used as a precursor in fragrance synthesis due to its stable methoxy-methyl substitution pattern.

Functional Analogues with Reactive Side Chains

(a) Thiosemicarbazone Derivatives (e.g., TSC1–TSC3 in )

- Synthesis: Condensation of 1-(p-tolylhydrazono)-propan-2-one with thiosemicarbazides yields air-stable complexes .

- Key Features : These compounds exhibit strong metal-chelation properties, unlike the target compound, which lacks a hydrazone moiety.

(b) 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a in )

- Synthesis: Microwave-assisted reaction of resacetophenone and chloroacetone (82% yield) .

- Key Features: The phenolic hydroxy group (confirmed by a green ferric chloride test) enables cyclization to benzofurans, a reactivity shared with the target compound’s 2-hydroxy group .

Physicochemical and Spectral Comparisons

生物活性

The presence of hydroxyl and methoxy groups allows for various hydrogen bonding interactions, influencing its solubility and reactivity in different environments. The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one can be achieved through several methods, including:

- Condensation reactions involving phenolic compounds.

- Reduction processes that modify ketone functionalities.

Biological Activities

Research indicates that 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one exhibits a variety of biological activities:

Antimicrobial Activity

Studies suggest that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, in a study measuring the inhibition zones around wells containing the compound, clear zones indicated its effectiveness against bacterial growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.0 ± 0.36 |

| K. pneumoniae | 15.5 ± 1.10 |

| B. subtilis | 22.0 ± 1.49 |

| S. aureus | 15.0 ± 0.74 |

In comparison, the positive control (Cefotaxime) showed larger inhibition zones, confirming the antimicrobial potential of the compound .

Antioxidant Activity

The antioxidant capacity of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one has been explored in various studies, indicating its ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage associated with chronic diseases .

Anti-inflammatory Properties

There is ongoing research into the anti-inflammatory effects of this compound, particularly its role in modulating inflammatory pathways and cytokine production in cellular models . These properties suggest potential therapeutic applications in treating inflammatory conditions.

The mechanisms underlying the biological activities of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one are primarily attributed to its structural features that facilitate interaction with biological targets:

- Hydrogen Bonding : The hydroxyl group allows for strong hydrogen bonding with cellular receptors and enzymes.

- Lipophilicity : The methoxy group enhances lipophilicity, aiding in membrane penetration and interaction with lipid bilayers.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Antimicrobial Effectiveness : A recent study demonstrated that formulations containing 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one significantly reduced bacterial counts in infected wounds, showcasing its practical application in wound care .

- In vitro Studies on Cancer Cells : Research has indicated that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-1-(4-hydroxyphenyl)propan-2-one | Hydroxy group instead of methoxy | Different reactivity due to additional hydroxy group |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Aldehyde functional group | Widely used in flavoring; lacks ketone functionality |

| Guaiacol (2-methoxyphenol) | Methoxy group on phenolic ring | Exhibits different biological activities |

This comparative analysis highlights how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。